Dibenz(a,h)anthracen-3-ol, commonly referred to as dibenz[a,h]anthracene, is a polycyclic aromatic hydrocarbon characterized by five fused benzene rings. It has the chemical formula and a molecular weight of 278.35 g/mol. This compound is primarily recognized for its carcinogenic properties and is often utilized in scientific research, particularly in studies related to mutagenicity and tumorigenesis . Dibenz[a,h]anthracene is classified under the International Agency for Research on Cancer as a Group 2A carcinogen, indicating that it is probably carcinogenic to humans .
Source: Dibenz[a,h]anthracene is typically derived from the incomplete combustion of organic materials, including fossil fuels, and is found in various environmental matrices such as coal tar, cigarette smoke, and industrial emissions .
Classification: As a member of the polycyclic aromatic hydrocarbons family, dibenz[a,h]anthracene falls under the category of environmental pollutants known for their persistence and potential health risks.
Dibenz[a,h]anthracene can be synthesized through several methods, including:
The molecular structure of dibenz[a,h]anthracene features a complex arrangement of carbon atoms forming five fused rings. The structural formula can be represented as:
The compound is typically found as colorless to pale yellow crystals, which are insoluble in water but soluble in organic solvents such as benzene and ether .
Dibenz[a,h]anthracene undergoes various chemical reactions due to its structure:
The mechanism by which dibenz[a,h]anthracene exerts its biological effects primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, leading to structural distortions that can result in mutations during DNA replication. This mechanism has been extensively studied in both bacterial and mammalian cell systems, showing that exposure to dibenz[a,h]anthracene can induce DNA damage and promote tumorigenesis .
Dibenz[a,h]anthracene is primarily used in scientific research due to its properties as a mutagen and carcinogen. Specific applications include:
Dibenz[a,h]anthracene (DB[a,h]A) undergoes regioselective enzymatic hydroxylation as the initial step in its metabolic activation. The cytochrome P450 (CYP) monooxygenase system catalyzes the oxidation of DB[a,h]A to arene oxides, primarily targeting the sterically accessible 3,4-position due to reduced molecular curvature compared to other bay-region PAHs. This trans-3,4-dihydrodiol (DB[a,h]A-3,4-diol) serves as the principal proximal carcinogen, with experimental studies confirming its status as the major metabolite formed by hepatic microsomes in rodent models [1] [3]. The hydroxylation exhibits distinct stereoselectivity, producing the (−)-(R,R)-trans-3,4-dihydrodiol enantiomer as the predominant metabolite in in vitro systems using rat liver microsomes. This stereochemical preference is critical, as the absolute configuration of dihydrodiol metabolites determines their subsequent biological activity and DNA-binding potential [3].
The 3,4-dihydrodiol undergoes further oxidation by CYP isozymes to form anti- and syn-3,4-diol-1,2-epoxides. These diol-epoxides represent the ultimate carcinogenic species due to their ability to form stable adducts with DNA bases. Computational studies reveal that the bay-region 1,2-epoxide ring in DB[a,h]A-3,4-diol-1,2-epoxide exhibits exceptional electrophilicity, facilitating covalent binding to deoxyguanosine residues at the N² position. This reactivity profile aligns with the "bay-region theory" of PAH carcinogenicity, which correlates angular ring strain with heightened electrophilic character in diol-epoxide intermediates [3] [4].
Table 1: Proposed Metabolic Pathway for Dibenz[a,h]anthracene
Metabolic Step | Key Enzyme Systems | Primary Metabolites | Biological Significance |
---|---|---|---|
Initial Oxidation | Cytochrome P450 (CYP1A1, CYP1B1) | trans-3,4-Dihydrodiol enantiomers | Principal proximate carcinogen |
Secondary Oxidation | CYP-mediated epoxidation | syn- and anti-3,4-Diol-1,2-epoxides | Ultimate DNA-binding species |
Bis-Diol Formation | Sequential CYP/EH activity | trans,trans-3,4:10,11-Tetrahydrotetrol | Precursor to bis-diol-epoxides |
DNA Adduct Formation | Non-enzymatic | Depurinating adducts (dG-N²) | Mutagenic and transforming lesions |
The oxidative metabolism of DB[a,h]A derivatives is governed by tissue-specific expression and catalytic selectivity of cytochrome P450 isozymes. CYP1A1 and CYP1B1 demonstrate the highest activity toward DB[a,h]A oxidation, with kinetic studies showing preferential formation of the K-region (trans-5,6-dihydrodiol) versus non-K-region dihydrodiols (3,4- and 10,11-dihydrodiols). Purified and reconstituted CYP1A1 systems metabolize DB[a,h]A to the 3,4-dihydrodiol at rates 4.7-fold higher than to the 5,6-dihydrodiol, highlighting the significance of non-K-region oxidation in metabolic activation [3] [4].
Stereochemical analyses reveal that CYP1A1 generates the (−)-(R,R)-DB[a,h]A-3,4-diol with >85% enantiomeric excess, while CYP1B1 produces the corresponding (+)-(S,S)-enantiomer. This stereodivergence has profound implications for carcinogenic potency, as the (−)-(R,R)-dihydrodiol undergoes efficient secondary oxidation to diol-epoxides that adopt a DNA-reactive quasi-diaxial conformation. Molecular docking simulations indicate that DB[a,h]A’s linear topology permits optimal orientation within the CYP1A1 active site, facilitating C3-C4 epoxidation through a radical rebound mechanism. Subsequent NMR and chiral stationary-phase HPLC studies confirm that the major DB[a,h]A-DNA adducts in mouse epidermis derive exclusively from the anti-stereoisomer of the 3,4-diol-1,2-epoxide [3] [8].
Table 2: Cytochrome P450 Isozyme Selectivity in DB[a,h]A Metabolism
P450 Isozyme | Primary Metabolite | Enantiomeric Excess (%) | Relative Activity (nmol/min/nmol P450) |
---|---|---|---|
CYP1A1 | (−)-(R,R)-trans-3,4-Dihydrodiol | 88–92% | 1.74 ± 0.21 |
CYP1B1 | (+)-(S,S)-trans-3,4-Dihydrodiol | 83–86% | 0.98 ± 0.15 |
CYP1A2 | trans-5,6-Dihydrodiol (K-region) | Racemic | 0.37 ± 0.08 |
Microsomal epoxide hydrolase (EH) plays a dual role in DB[a,h]A activation: it detoxifies K-region epoxides while paradoxically facilitating bay-region diol-epoxide formation. Following initial CYP-mediated epoxidation, EH catalyzes the nucleophilic hydrolysis of DB[a,h]A-1,2-oxide and DB[a,h]A-3,4-oxide to corresponding trans-dihydrodiols. The 3,4-dihydrodiol serves as the obligatory precursor for diol-epoxide generation, establishing EH as an indirect contributor to the activation cascade. Competitive inhibition studies using cyclohexene oxide demonstrate a 72% reduction in DNA adduct formation from DB[a,h]A in EH-suppressed mouse keratinocytes, confirming EH's role in sustaining the dihydrodiol pool [3] [8].
Recent evidence identifies an alternative activation pathway involving bis-dihydrodiol intermediates. trans,trans-3,4:10,11-Tetrahydrotetrol (DB[a,h]A-3,4,10,11-bis-diol) undergoes CYP-mediated bis-epoxidation to form a bis-diol-1,2-oxide species. ³²P-postlabeling analyses of epidermal DNA from mice treated with synthetic DB[a,h]A-3,4,10,11-bis-diol revealed a major adduct co-migrating with the principal adduct generated by DB[a,h]A itself, occurring at 10-fold higher levels than those produced by the parent hydrocarbon. Reverse-phase HPLC co-elution studies confirmed structural identity between the major adducts derived from DB[a,h]A and the 3,4,10,11-bis-diol, implicating a bis-diol-epoxide (3,4-dihydrodiol-10,11-diol-1,2-oxide) as a superior DNA-binding species compared to mono-diol-epoxides [4] [8]. The trans-opening of bis-epoxides by nucleophilic DNA bases generates crosslinked adducts with enhanced mutagenic persistence, representing a high-efficiency activation route distinct from classical bay-region diol-epoxide pathways.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7